4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine
Description
4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core, substituted with an ethoxy group at position 4 and a 2-methylphenyl group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antiparasitic agents .
Properties
CAS No. |
917759-85-4 |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H16N4O/c1-3-21-15-14-13(19-16(17)20-15)9-8-12(18-14)11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3,(H2,17,19,20) |
InChI Key |
QJHNLMYDERSZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst and solvent . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Structure Differences
- Pyrido vs. Thieno Cores: Pyrido[3,2-d]pyrimidines (target compound) exhibit planar aromatic systems conducive to π-π stacking in enzyme binding pockets, whereas thieno[3,2-d]pyrimidines (e.g., Nefextinib) incorporate a sulfur atom, altering electronic properties and solubility .
- Pyrimidine Derivatives : Simpler pyrimidine cores (e.g., ) lack fused ring systems, reducing structural rigidity but improving synthetic accessibility .
Substituent Effects
Bioactivity and Therapeutic Potential
- Kinase Inhibition: Nefextinib’s thieno core and piperidinyl side chain enable potent kinase inhibition, suggesting that pyrido analogs like the target compound could be optimized for similar targets with modified substituents .
- Antiplasmodial Activity: Thieno[3,2-d]pyrimidines () demonstrate dual-stage antiplasmodial activity, highlighting the scaffold’s versatility; pyrido analogs may require functionalization (e.g., morpholinyl in ) to achieve comparable efficacy .
Biological Activity
4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine is a compound belonging to the pyridopyrimidine family, which has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H16N4O2
- Molecular Weight : 284.32 g/mol
- CAS Number : 917759-53-6
The biological activity of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine primarily revolves around its interaction with various molecular targets:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the synthesis of nucleotides necessary for DNA replication. Inhibition of DHFR can lead to decreased cell proliferation, making this compound a candidate for anticancer applications .
- Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases involved in signaling pathways that regulate cell growth and survival. This includes tyrosine kinases, which play significant roles in cancer progression .
- Anti-inflammatory Activity : Similar pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. The structure of 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine suggests it may exhibit similar properties .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that pyridopyrimidine derivatives can effectively inhibit the growth of various cancer cell lines. For instance, a study demonstrated that compounds similar to 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine exhibited significant cytotoxic effects against breast cancer cells by targeting DHFR and disrupting nucleotide synthesis .
- Anti-inflammatory Effects : A comparative study involving pyrimidine derivatives showed that certain analogs could inhibit COX enzymes effectively. The IC50 values for these compounds ranged from 19 μM to 42 μM, indicating a promising anti-inflammatory action that could be mirrored by 4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine due to structural similarities .
- Kinase Inhibitory Activity : In vitro assays have revealed that pyridopyrimidine compounds can inhibit specific kinases linked to cancer progression. The efficacy of these compounds suggests that the target compound may also serve as a potent kinase inhibitor, potentially leading to novel cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
